(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939544
InChI: InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3
SMILES:
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

CAS No.:

Cat. No.: VC15939544

Molecular Formula: C13H16N4O

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone -

Specification

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
IUPAC Name (3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone
Standard InChI InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3
Standard InChI Key APJLYWMBXMLQBQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, delineates its core components:

  • 1-Methyl-1H-indazol-3-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position.

  • 3-Aminopyrrolidin-1-yl group: A five-membered saturated ring featuring a primary amine at the C3 position.

  • Methanone bridge: A carbonyl group connecting the two heterocyclic systems.

The molecular formula is C₁₃H₁₆N₄O, with a molecular weight of 244.29 g/mol . X-ray crystallography or detailed conformational studies for this specific compound are absent in the provided sources, but analogous pyrrolidine-indazole hybrids often adopt planar or slightly puckered conformations depending on substitution patterns .

Physicochemical Properties

While experimental data on solubility, melting point, and logP are unavailable, predictive models suggest:

  • LogP: ~1.2–1.8 (moderate lipophilicity due to the pyrrolidine amine and aromatic indazole).

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine NH₂), 3 acceptors (ketone, indazole N, pyrrolidine N).

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O
Molecular Weight244.29 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Predicted LogP1.2–1.8

Synthetic Pathways and Optimization

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether gradients .

  • Spectroscopic Data:

    • ¹H-NMR: Expected signals include singlet for N-methyl (δ ~3.8 ppm), multiplet for pyrrolidine protons (δ ~2.5–3.5 ppm), and aromatic indazole protons (δ ~7.0–8.5 ppm) .

    • MS (ESI+): m/z 245.1 [M+H]⁺.

Future Research Directions

  • In Vitro Screening: Prioritize assays against dopamine receptors and fungal CYP51 enzymes.

  • ADME Profiling: Evaluate blood-brain barrier permeability and metabolic stability using in vitro models .

  • Cocrystal Development: Improve solubility via salt or cocrystal formation, as seen with LY3154207 .

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